6-Bromo-N-(pyridin-2-yl)pyridin-2-amine is a chemical compound classified within the bromopyridine family. It features a bromine atom at the 6th position of one pyridine ring and an amine group attached to another pyridine ring, making it a significant structure in organic synthesis and medicinal chemistry. The compound is recognized for its diverse applications, particularly in the development of biological probes and as a ligand in biochemical assays.
This compound can be sourced from various chemical suppliers and is categorized under organic compounds, specifically as a brominated derivative of pyridine. Its molecular formula is , and it has a molecular weight of 292.17 g/mol. The IUPAC name is 6-bromo-N-(pyridin-2-yl)pyridin-2-amine, and it is recognized by its InChI Key: ADFKOFIGSFIHRF-UHFFFAOYSA-N.
The synthesis of 6-Bromo-N-(pyridin-2-yl)pyridin-2-amine typically involves two main steps: bromination and amination.
The synthesis can be performed under controlled conditions to optimize yield and purity. Industrial methods may involve automated reactors to enhance efficiency, employing catalysts and specific solvents to facilitate reactions .
The molecular structure of 6-Bromo-N-(pyridin-2-yl)pyridin-2-amine consists of two fused pyridine rings with a bromine substituent at the 6-position of one ring and an amine group attached to the nitrogen atom of another ring.
Property | Value |
---|---|
Molecular Formula | C_{12}H_{11}BrN_{2} |
Molecular Weight | 292.17 g/mol |
IUPAC Name | 6-bromo-N-(pyridin-2-yl)pyridin-2-amine |
InChI Key | ADFKOFIGSFIHRF-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=CC(=NC=C1)NC2=NC(=CC=C2)Br |
The compound's structure contributes to its reactivity and potential interactions with biological targets.
6-Bromo-N-(pyridin-2-yl)pyridin-2-amine participates in various chemical reactions typical for brominated compounds, including nucleophilic substitutions where the bromine atom can be replaced by other nucleophiles.
The reactivity of this compound can be attributed to both the electron-withdrawing nature of the bromine atom and the basicity of the amine group, facilitating interactions with electrophiles or metal ions in coordination chemistry .
The mechanism of action for 6-Bromo-N-(pyridin-2-yl)pyridin-2-amine involves its ability to act as a ligand that binds to specific proteins or metal ions, influencing their activity. The presence of both the bromine atom and the amine group enhances its binding affinity, making it suitable for use in biochemical assays and as a biological probe .
The physical properties include:
Key chemical properties include:
Property | Value |
---|---|
Density | Approximately 1.5 g/cm³ |
Boiling Point | Varies depending on conditions |
Solubility | Soluble in organic solvents |
These properties are critical for understanding how this compound behaves under various experimental conditions .
6-Bromo-N-(pyridin-2-yl)pyridin-2-amine finds applications across several scientific domains:
CAS No.: 54986-75-3
CAS No.: 64885-97-8
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0